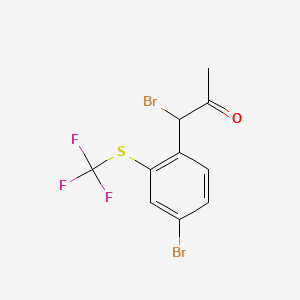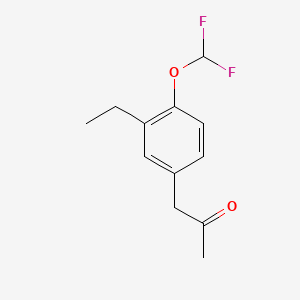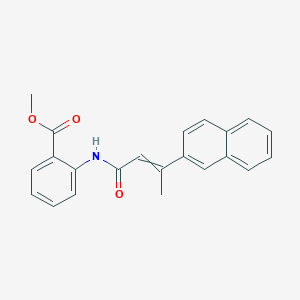
Methyl 2-(3-naphthalen-2-ylbut-2-enoylamino)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-methyl 2-(3-(naphthalen-2-yl)but-2-enamido)benzoate is an organic compound belonging to the class of acylaminobenzoic acid derivatives. This compound is characterized by the presence of a naphthalene ring, a but-2-enamido group, and a benzoate ester. It is not a naturally occurring metabolite and is typically found in individuals exposed to this compound or its derivatives .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-methyl 2-(3-(naphthalen-2-yl)but-2-enamido)benzoate typically involves the reaction of 2-(3-(naphthalen-2-yl)but-2-enamido)benzoic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar esterification processes are scaled up using continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-methyl 2-(3-(naphthalen-2-yl)but-2-enamido)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quaternary ammonium cations using water radical cations.
Reduction: Reduction reactions can convert the enamido group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Water radical cations in microdroplets.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quaternary ammonium cations.
Reduction: Amine derivatives.
Substitution: Halogenated naphthalene derivatives.
Applications De Recherche Scientifique
(E)-methyl 2-(3-(naphthalen-2-yl)but-2-enamido)benzoate has various applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (E)-methyl 2-(3-(naphthalen-2-yl)but-2-enamido)benzoate involves its interaction with specific molecular targets. The compound can undergo electrophilic aromatic substitution, where the pi electrons of the naphthalene ring attack an electrophile, forming an arenium ion. This intermediate then undergoes deprotonation to restore aromaticity .
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-2-(3-(Naphthalen-2-yl)but-2-enamido)benzoic acid: Similar structure but lacks the methyl ester group.
Dichloroaniline: Aniline derivative with two chlorine atoms, used for comparison in terms of reactivity and applications.
Propriétés
IUPAC Name |
methyl 2-(3-naphthalen-2-ylbut-2-enoylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO3/c1-15(17-12-11-16-7-3-4-8-18(16)14-17)13-21(24)23-20-10-6-5-9-19(20)22(25)26-2/h3-14H,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKSZNUWDXFLUDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)NC1=CC=CC=C1C(=O)OC)C2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

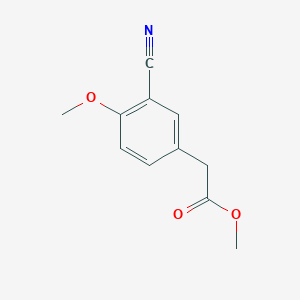

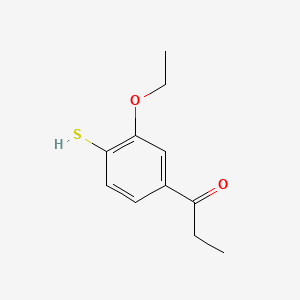
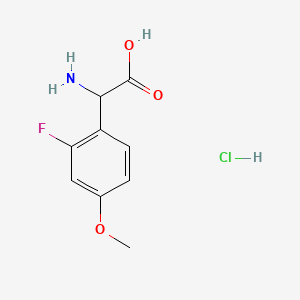
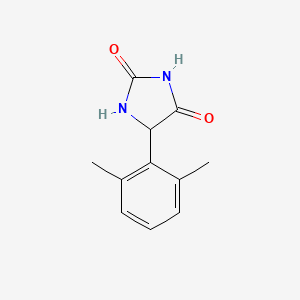
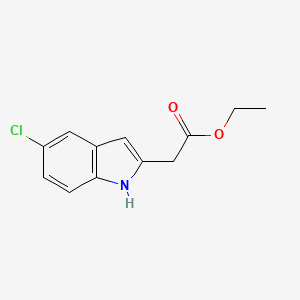

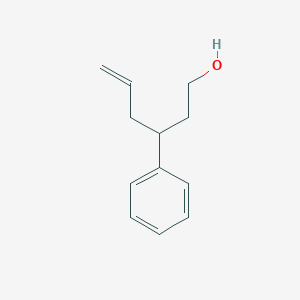

![methyl (4R)-4-[(3S,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-7-oxo-3-trimethylsilyloxy-2,4,5,6,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B14038876.png)
